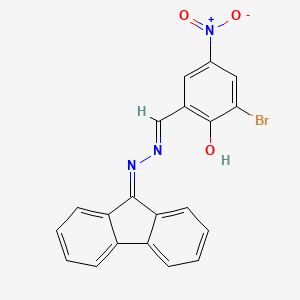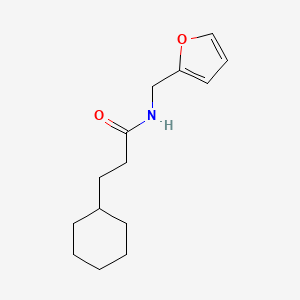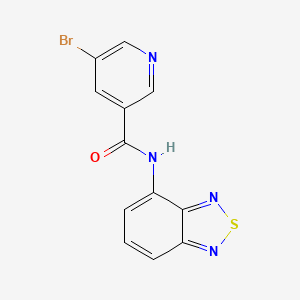![molecular formula C27H30N2O5 B6096489 3,4,5-triethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B6096489.png)
3,4,5-triethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-triethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide, also known as TMB-4, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. TMB-4 is a benzamide derivative that has been shown to have anti-inflammatory and anti-cancer properties. In
Mecanismo De Acción
The mechanism of action of 3,4,5-triethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide is not fully understood, but it is believed to involve the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses and inflammation. By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,5-triethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been shown to have low toxicity in animal models, making it a promising candidate for further preclinical studies. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. In addition, this compound has not been tested in human clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 3,4,5-triethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of this compound's potential use in treating other inflammatory and neurodegenerative diseases. In addition, more research is needed to understand the molecular targets and mechanism of action of this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 3,4,5-triethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide involves several steps, including the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-[(2-methylbenzoyl)amino]phenylamine to form this compound. The synthesis of this compound has been reported in several research articles, and the yield and purity of the compound have been optimized.
Aplicaciones Científicas De Investigación
3,4,5-triethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3,4,5-triethoxy-N-[3-[(2-methylbenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5/c1-5-32-23-15-19(16-24(33-6-2)25(23)34-7-3)26(30)28-20-12-10-13-21(17-20)29-27(31)22-14-9-8-11-18(22)4/h8-17H,5-7H2,1-4H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRZUFXNGLCXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methoxypiperidine](/img/structure/B6096414.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B6096417.png)
![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-1-methylpiperidine](/img/structure/B6096420.png)
![1-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-4-piperidinol](/img/structure/B6096426.png)
![1-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6096429.png)
![ethyl 5-methyl-7-(2-phenylvinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6096450.png)
![N-({1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B6096453.png)

![2-(2-{4-[(4-fluorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}-1H-benzimidazol-1-yl)ethyl 4-fluorobenzoate](/img/structure/B6096476.png)

![1-{3-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6096484.png)

![N-(3-methoxyphenyl)-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6096499.png)